molecular formula C12H18N2O3 B14385093 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol CAS No. 87841-78-9

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol

Katalognummer: B14385093
CAS-Nummer: 87841-78-9
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: NCLYSLGRPSCSSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol typically involves the reaction of 3-phenoxypropylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a peroxide, which facilitates the formation of the peroxol group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. Key parameters, such as reactant concentrations, flow rates, and temperature control, are meticulously monitored to maintain optimal production conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products have diverse applications in various fields .

Wissenschaftliche Forschungsanwendungen

2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The peroxol group can generate reactive oxygen species, which can further influence cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

87841-78-9

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-hydroperoxypropan-2-yl(3-phenoxypropyl)diazene

InChI

InChI=1S/C12H18N2O3/c1-12(2,17-15)14-13-9-6-10-16-11-7-4-3-5-8-11/h3-5,7-8,15H,6,9-10H2,1-2H3

InChI-Schlüssel

NCLYSLGRPSCSSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(N=NCCCOC1=CC=CC=C1)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.